Pepticinnamin E Exhibits Significantly Higher Potency (IC50 0.3 μM) Compared to Optimized Analog Library Compounds (Best IC50 1 μM)
The native Pepticinnamin E demonstrates an IC50 of 0.3 μM against farnesyltransferase (FPTase) in a recombinant enzyme assay [1]. A comprehensive library of 51 structural analogs, synthesized via solid-phase methodology and varying eight structural parameters, yielded improved compounds with the best IC50 value reaching 1 μM, still 3.3-fold less potent than the natural product [2]. This indicates that the natural scaffold possesses an optimized conformation and substitution pattern that is not easily surpassed by synthetic modification.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.3 μM |
| Comparator Or Baseline | Optimized synthetic analog library: best IC50 = 1 μM |
| Quantified Difference | Target compound is 3.3-fold more potent |
| Conditions | Recombinant yeast farnesyltransferase assay |
Why This Matters
This potency advantage confirms that Pepticinnamin E remains the superior choice for studies requiring maximal FTase inhibition without extensive synthetic optimization.
- [1] Sun D. Highly stereoselective and efficient synthesis of the dopa analogue in pepticinnamin E via enantioselective hydrogenation of dehydroamino acids. Turk J Chem. 2010;34:181-186. doi:10.3906/kim-0904-14. View Source
- [2] Thutewohl M, et al. Identification of mono- and bisubstrate inhibitors of protein farnesyltransferase and inducers of apoptosis from a pepticinnamin E library. Bioorg Med Chem. 2003 Jun 12;11(12):2617-2626. doi: 10.1016/s0968-0896(03)00160-3. View Source
